2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole
Overview
Description
2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole is a chemical compound with the molecular formula C8H3F2NO2S and a molecular weight of 215.18 g/mol . This compound is characterized by the presence of two fluorine atoms, an isothiocyanate group, and a benzodioxole ring structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form sulfonyl derivatives.
Reduction Reactions: Reduction of the isothiocyanate group can lead to the formation of amine derivatives.
Common reagents used in these reactions include amines, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The molecular targets include amino acid residues such as lysine and cysteine, which have nucleophilic side chains .
Comparison with Similar Compounds
Similar compounds to 2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole include:
2,2-difluoro-1,3-benzodioxole: Lacks the isothiocyanate group, making it less reactive.
5-isothiocyanato-2H-1,3-benzodioxole: Lacks the fluorine atoms, which can affect its chemical properties and reactivity.
2,2-difluoro-5-isothiocyanato-1,3-benzodioxole: Similar structure but different positioning of functional groups.
Properties
IUPAC Name |
2,2-difluoro-5-isothiocyanato-1,3-benzodioxole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2S/c9-8(10)12-6-2-1-5(11-4-14)3-7(6)13-8/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCOTODGEAJGQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=C=S)OC(O2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869085-97-2 | |
Record name | 2,2-difluoro-5-isothiocyanato-1,3-dioxaindane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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